molecular formula C11H11NO2 B2428674 6,8-Dimethylindolizine-2-carboxylic acid CAS No. 1206972-95-3

6,8-Dimethylindolizine-2-carboxylic acid

Cat. No.: B2428674
CAS No.: 1206972-95-3
M. Wt: 189.214
InChI Key: YFVIPQMISQZHPV-UHFFFAOYSA-N
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Description

6,8-Dimethylindolizine-2-carboxylic acid is a high-purity chemical building block designed for research and development in medicinal chemistry and organic synthesis. This compound features a carboxylic acid functional group directly attached to an indolizine scaffold, a structure known as a "privileged scaffold" in drug discovery due to its prevalence in biologically active molecules . The carboxylic acid group is highly versatile, allowing researchers to readily synthesize amides and esters through standard coupling reactions , making this compound a valuable precursor for creating libraries of novel derivatives. Its potential research applications are inferred from analogous structures, which are extensively investigated as core structures for developing new therapeutic agents with anti-inflammatory, antiviral, and antimicrobial properties . The methyl groups at the 6 and 8 positions may influence the compound's electronic properties and lipophilicity, which can be critical for optimizing bioactivity and pharmacokinetic profiles . Researchers can leverage this compound to explore new chemical space in programs targeting various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethylindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-3-8(2)10-4-9(11(13)14)6-12(10)5-7/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVIPQMISQZHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206972-95-3
Record name 6,8-dimethylindolizine-2-carboxylic acid
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Synthetic Methodologies for 6,8 Dimethylindolizine 2 Carboxylic Acid and Its Analogues

Classical Approaches to Indolizine (B1195054) Synthesis

The foundational methods for constructing the indolizine ring system are versatile and have been refined over many decades. These classical strategies typically involve the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. nih.govresearchgate.net

One of the most powerful and widely utilized methods for indolizine synthesis is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition reaction. jbclinpharm.org This reaction typically involves the generation of a pyridinium (B92312) ylide, which serves as a 1,3-dipole. This reactive intermediate is then trapped by a dipolarophile, such as an activated alkyne or alkene, to form the indolizine ring system. rsc.orgresearchgate.net

The process begins with the formation of a pyridinium salt, usually by reacting a pyridine derivative with an α-halo carbonyl compound. nih.gov In the presence of a base, a proton is abstracted from the α-carbon, generating the pyridinium ylide. This ylide then reacts with an alkyne dipolarophile in a concerted cycloaddition to form a dihydropyrrolopyridine intermediate, which subsequently aromatizes to the stable indolizine product. rsc.org If an alkene is used as the dipolarophile, the resulting tetrahydroindolizine intermediate requires an additional oxidation step to achieve the aromatic indolizine core. rsc.org This method is highly versatile, allowing for the introduction of various substituents on both the pyridine and the newly formed five-membered ring, depending on the choice of starting materials. researchgate.net

Table 1: Overview of [3+2] Cycloaddition for Indolizine Synthesis

Step Description Key Reactants Notes
1. Ylide Formation Generation of a pyridinium ylide from a pyridinium salt. Pyridine derivative, α-halocarbonyl compound, Base. The ylide is a reactive 1,3-dipole intermediate.
2. Cycloaddition Reaction of the ylide with a dipolarophile. Pyridinium ylide, Alkyne or Alkene. A concerted pericyclic reaction.

| 3. Aromatization | Formation of the final aromatic indolizine. | Dihydroindolizine intermediate. | Occurs spontaneously from alkyne adducts; requires oxidation for alkene adducts. rsc.org |

The Tschitschibabin (also spelled Chichibabin) reaction is a cornerstone of indolizine synthesis, first developed in the early 20th century. nih.govresearchgate.net The classical Tschitschibabin synthesis involves the base-catalyzed reaction of a 2-alkylpyridine (like α-picoline) with an α-halocarbonyl compound (e.g., bromoacetone). acs.org

The mechanism proceeds via the initial N-alkylation of the pyridine to form a pyridinium salt. A base then deprotonates the α-carbon of the 2-alkyl substituent, creating a pyridinium ylide. This is followed by an intramolecular aldol-type condensation, where the ylide attacks the carbonyl group. The final step is a dehydration of the resulting alcohol to yield the aromatic indolizine. nih.govd-nb.info This reaction provides a direct and efficient route to a variety of substituted indolizines. nih.gov A notable variant involves the use of 1-(alkoxycarbonyl)methyl-2-methylpyridinium systems, which leads to the formation of 2,3-dihydro-2-indolizinones. acs.org

Table 2: Key Features of the Tschitschibabin Reaction

Feature Description Example Reactants Resulting Substituents
Starting Materials 2-Alkylpyridine and an α-halocarbonyl compound. 2-Methylpyridine, Bromoacetone. Substituents on the five-membered ring are determined by the α-halocarbonyl compound.
Key Intermediate Pyridinium ylide formed via deprotonation. N-(2-oxopropyl)-2-methylpyridinium ylide. The ylide undergoes intramolecular cyclization.

| Final Steps | Intramolecular condensation followed by dehydration. | Aldol-type addition and elimination of water. | Leads directly to the aromatic indolizine ring. d-nb.info |

Beyond the two primary named reactions, a variety of intramolecular cyclization strategies have been developed to synthesize the indolizine nucleus. chemicalbook.com These methods often rely on transition-metal catalysis or radical-mediated processes to form the crucial C-N or C-C bond that closes the five-membered ring. nih.govnih.gov

One approach involves the metal-catalyzed cycloisomerization of appropriately substituted pyridine derivatives, such as pyridine propargylic alcohols. nih.gov In this method, a catalyst, often platinum-based, activates the alkyne for a nucleophilic attack by the pyridine nitrogen, initiating the cyclization cascade. Another strategy employs radical cyclization, where radical intermediates are used to forge the bicyclic structure. rsc.org Furthermore, polysubstituted indolizines can be constructed through the intramolecular C-N bond formation and C-H bond cleavage of pyridyl chalcones under metal-free conditions, offering a straightforward pathway from readily available starting materials. nih.gov

Targeted Synthesis of Indolizine-2-carboxylic Acid Derivatives

The synthesis of the specific target molecule, 6,8-dimethylindolizine-2-carboxylic acid, requires precise control over the placement of three substituents on the indolizine core. This involves strategies for incorporating the C-2 carboxyl group and ensuring the regioselective placement of the C-6 and C-8 methyl groups.

Introducing a carboxylic acid functional group at the C-2 position of the indolizine ring is typically achieved by carrying a precursor group through one of the classical synthetic sequences. A common and effective strategy is to use a reactant that already contains a C-2 substituent in the form of an ester.

For instance, in a [3+2] cycloaddition reaction, an acetylene (B1199291) dicarboxylate derivative can be used as the dipolarophile. This directly installs ester groups at the C-1 and C-2 positions. Alternatively, an α,β-alkynoic ester (e.g., ethyl propiolate) can be used, which, depending on the electronics of the pyridinium ylide, can regioselectively place the ester group at the C-2 position. d-nb.info Once the indolizine-2-carboxylate ester is formed, a straightforward saponification (hydrolysis under basic conditions) can be performed to yield the desired indolizine-2-carboxylic acid. researchgate.net

Achieving the specific 6,8-dimethyl substitution pattern on the indolizine ring is most directly accomplished by starting with a pre-substituted pyridine ring. The regiochemistry of the final product is dictated by the substitution pattern of the initial pyridine derivative.

To synthesize 6,8-dimethylindolizine, the logical starting material is 3,5-dimethylpyridine (B147111). When this substituted pyridine is used as the starting material in a classical indolizine synthesis, such as the Tschitschibabin reaction or a [3+2] cycloaddition, the methyl groups remain in their respective positions relative to the nitrogen atom. Upon formation of the bicyclic system, these correspond to the C-6 and C-8 positions of the indolizine core. For example, reacting 3,5-dimethylpyridine with an appropriate α-halocarbonyl compound containing a carboxylic acid precursor (like ethyl bromopyruvate) in a Tschitschibabin-type reaction would construct the desired framework in a highly regioselective manner. This approach avoids the challenges of attempting to selectively functionalize the C-6 and C-8 positions of an unsubstituted indolizine, which can be difficult to control.

Table 3: List of Mentioned Compounds

Compound Name
This compound
Indolizine
Pyridinium Ylide
2-Alkylpyridine
α-Picoline
α-Halo carbonyl compound
Bromoacetone
1-(Alkoxycarbonyl)methyl-2-methylpyridinium
2,3-Dihydro-2-indolizinone
Pyridine propargylic alcohol
Pyridyl chalcone
Indolizine-2-carboxylate
Indolizine-2-carboxylic acid
3,5-Dimethylpyridine
Acetylene dicarboxylate
Ethyl propiolate

Modern and Sustainable Synthetic Approaches

Modern synthetic strategies for indolizine derivatives focus on efficiency, selectivity, and sustainability. These approaches often utilize advanced catalytic systems and energy sources to construct the bicyclic indolizine core with desired substitution patterns.

Transition metal catalysis has become a cornerstone in the synthesis of functionalized indolizines, offering high efficiency and control over regioselectivity. Copper, gold, and palladium catalysts are prominently featured in these transformations, enabling the construction of the indolizine ring through various cyclization and coupling strategies.

Copper (Cu) Catalysis: Copper-catalyzed reactions provide a versatile and economical approach to indolizine synthesis. One notable method involves the annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. acs.orgmdpi.com This process, which proceeds via C-H olefination and subsequent decarboxylative amination, allows for the synthesis of C-2 arylated indolizines from readily available starting materials. acs.orgmdpi.com Another copper-catalyzed approach involves the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins, mediated by a Cu/I2 system, to afford 1,3-disubstituted and 1,2,3-trisubstituted indolizines. organic-chemistry.org

Gold (Au) Catalysis: Gold catalysts, particularly Au(I) and Au(III) complexes, have proven highly effective in mediating the synthesis of indolizine derivatives. Gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes offers a direct route to functionalized indolizines. rsc.org This method is advantageous for its mild reaction conditions and tolerance of a wide array of functional groups. rsc.org Furthermore, gold(III)-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes provide rapid access to substituted aminoindolizines with high atom economy, even under solvent-free conditions or in water. organic-chemistry.org

Palladium (Pd) Catalysis: Palladium-catalyzed reactions have been extensively developed for the synthesis of indolizines, often involving cross-coupling and cycloisomerization cascades. An efficient method utilizes the palladium-catalyzed reaction of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, proceeding through an allenyl pyridine intermediate. nih.gov Another innovative approach is the multicomponent synthesis from 2-bromopyridines, imines, and alkynes, which involves the carbonylative formation of a mesoionic pyridine-based 1,3-dipole followed by cycloaddition. rsc.orgrsc.orgnih.gov Palladium catalysis is also effective for the direct C-3 arylation and heteroarylation of the pre-formed indolizine core, a transformation that proceeds via an electrophilic substitution pathway. researchgate.net

Table 1: Overview of Metal-Catalyzed Syntheses of Indolizine Derivatives

Catalyst Reaction Type Starting Materials Key Features
Copper (Cu) Annulation 2-Alkylazaarenes, α,β-Unsaturated carboxylic acids C-H olefination and decarboxylative amination. acs.orgmdpi.com
Oxidative Cross-Coupling/Cyclization 2-(Pyridin-2-yl)acetate derivatives, Olefins Mediated by a Cu/I2 system. organic-chemistry.org
Gold (Au) Intramolecular Hydroarylation/Aromatization Pyrrole-ynes Mild conditions, broad functional group tolerance. rsc.org
Multicomponent Reaction Heteroaryl aldehydes, Amines, Alkynes High atom economy, solvent-free or in water. organic-chemistry.org
Palladium (Pd) Cross-Coupling/Cycloisomerization 3-(2-Pyridyl) propargyl carbonates, Organoboronic acids Proceeds via an allenyl pyridine intermediate. nih.gov
Multicomponent Carbonylative Coupling 2-Bromopyridines, Imines, Alkynes Formation of a mesoionic 1,3-dipole intermediate. rsc.orgrsc.orgnih.gov
Direct C-3 Arylation Indolizine, Aryl halides Electrophilic substitution pathway. researchgate.net

Photochemical methods offer a green and often catalyst-free approach to the synthesis of indolizines, utilizing light energy to initiate key bond-forming reactions. Although less common than thermal methods, several photochemical strategies have been developed.

One approach involves the irradiation of 2-benzoyl-N-benzylpyridinium derivatives in the presence of dimethyl acetylene dicarboxylate, providing a base- and catalyst-free synthesis of indolizine derivatives. nih.govrsc.org Visible-light-mediated synthesis has also been achieved from brominated pyridine and enol carbamate (B1207046) derivatives. organic-chemistry.org This process can operate at room temperature and, interestingly, may not require an external photocatalyst, as the indolizine product itself might play a role in mediating the reaction. organic-chemistry.org More recently, a visible-light-enabled cascade cyclization has been reported for the synthesis of tetrahydroindolizine-containing phosphonates under metal-free conditions, proceeding through a hydrogen atom transfer (HAT) process to generate phosphinoyl radicals. rsc.org

Table 2: Photochemical Syntheses of Indolizine Derivatives

Method Starting Materials Conditions Key Features
UV Irradiation 2-Benzoyl-N-benzylpyridinium derivatives, Dimethyl acetylene dicarboxylate Irradiation Base- and catalyst-free. nih.govrsc.org
Visible-Light Mediation Brominated pyridine derivatives, Enol carbamate derivatives Visible light, room temperature Can be external-photocatalyst-free. organic-chemistry.org
Visible-Light Cascade Cyclization Unactivated alkene-tethered pyrroles, H-phosphonates Visible light, metal-free HAT-mediated radical cascade for phosphorylated indolizines. rsc.org

Electrochemical synthesis is emerging as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional reagents for oxidation and reduction. In the context of indolizine synthesis, electrochemical methods provide a means to achieve transformations under mild conditions without the need for external chemical oxidants or catalysts.

A notable example is the electrochemical difunctionalization of indolizines, where C3-formylated and C1-halogenated derivatives can be synthesized from indolizines, glyoxylic acid, and halide salts. rsc.org This protocol proceeds smoothly and exhibits excellent functional group tolerance. rsc.org Furthermore, electro-oxidative cascade cyclization reactions have been developed, utilizing electricity to promote the annulation and formation of novel heterocyclic-substituted indolizine derivatives under exogenous-oxidant-free conditions, with molecular hydrogen as the only byproduct. acs.org

Table 3: Electrochemical Syntheses of Indolizine Derivatives

Method Starting Materials Key Transformation Advantages
Difunctionalization Indolizines, Glyoxylic acid, Halide salts C3-formylation and C1-halogenation No external oxidants or catalysts, mild conditions. rsc.org
Cascade Cyclization Suitably functionalized precursors sp3 C-H bond functionalization and annulation Exogenous-oxidant-free, H2 as the only byproduct. acs.org

Green chemistry principles are increasingly being integrated into the synthesis of indolizines, focusing on reducing waste, energy consumption, and the use of hazardous substances.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of indolizine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.nettandfonline.com A microwave-mediated one-pot, three-component reaction of acyl bromide, pyridine, and acetylene, catalyzed by basic alumina, provides excellent yields of indolizines. acs.org This method is also applicable to the synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts. researchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been utilized for the efficient synthesis of indolizines. Ultrasound irradiation can enhance reaction rates and yields, as demonstrated in the synthesis of isoindolin-1-one (B1195906) derivatives, which are structurally related to certain indolizine precursors. nih.gov A notable green application is the ultrasound-assisted, lipase-catalyzed synthesis of indolizines, which yields pure products in good yields and very short reaction times. nih.govnih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies purification. Several solvent-free methods for indolizine synthesis have been reported. A copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin under mild, solvent-free conditions affords indolizines in high yields. mdpi.com Additionally, a metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols proceeds efficiently under solvent-free conditions. acs.org A samarium-catalyzed C(sp3)-H bond activation for the synthesis of a broad range of indolizines from 2-alkylazaarenes and propargylic alcohols also operates under mild, solvent-free conditions. organic-chemistry.org

Biocatalytic Synthesis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to chemical synthesis. The first example of a biocatalyzed one-pot synthesis of indolizines involves the use of lipases from Candida antarctica (CAL-A and CAL-B). nih.govnih.gov These enzymes catalyze the cycloaddition of in situ generated ylides with ethyl propiolate in aqueous media, with CAL-A showing higher catalytic activity. nih.gov The combination of biocatalysis with ultrasound irradiation further enhances the efficiency of this green synthetic method. nih.govnih.gov

Table 4: Green Chemistry Protocols for Indolizine Synthesis

Protocol Key Features Example Reaction
Microwave-Assisted Rapid heating, shorter reaction times, higher yields. researchgate.nettandfonline.com Three-component reaction of acyl bromide, pyridine, and acetylene. acs.org
Ultrasound-Assisted Enhanced reaction rates and yields. nih.gov Lipase-catalyzed synthesis of indolizines. nih.govnih.gov
Solvent-Free Reduced waste, simplified purification. Cu-catalyzed reaction of pyridine, acetophenone, and nitroolefin. mdpi.com
Biocatalytic High selectivity, environmentally benign, aqueous media. Candida antarctica lipase-catalyzed one-pot synthesis. nih.govnih.gov

Advanced Synthetic Strategies

Beyond the established modern methods, advanced synthetic strategies involving radical intermediates are being explored to access novel and complex indolizine structures.

Radical-induced synthetic approaches are gaining traction due to their unique ability to form C-C and C-X bonds efficiently, often with high atom and step economy. rsc.org These methods are particularly useful for constructing the heterocyclic core of indolizines.

A novel radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides provides a direct route to structurally diverse methylthio-substituted indolizines. rsc.org Another strategy involves a copper/I2-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and simple olefins, which is suggested to proceed through a radical pathway involving single-electron oxidation, radical addition, and intramolecular cyclization. organic-chemistry.org Furthermore, a B2pin2-mediated radical cascade cyclization and aromatization reaction of enaminone with pyridine offers a metal- and external oxidant-free method to produce functionalized indolizines. organic-chemistry.org

Table 5: Radical-Based Syntheses of Indolizine Derivatives

Method Starting Materials Key Features
Radical Cross-Coupling/Cyclization 2-(Pyridin-2-yl)acetate derivatives, Sulfoxonium ylides Access to methylthio-substituted indolizines. rsc.org
Oxidative Cross-Coupling/Cyclization 2-(Pyridin-2-yl)acetate derivatives, Olefins Copper/I2-mediated radical pathway. organic-chemistry.org
Radical Cascade Cyclization/Aromatization Enaminone, Pyridine B2pin2-mediated, metal- and oxidant-free. organic-chemistry.org

C-H Functionalization Approaches

Direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules, including the indolizine core. These methods avoid the pre-functionalization of starting materials, thus shortening synthetic sequences.

One notable approach involves the copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids. nih.gov This reaction proceeds through a cascade of C-H olefination and decarboxylative amination. nih.gov To generate a this compound analogue, one would start with a 3,5-dimethyl-2-alkylpyridine. The reaction mechanism allows for the formation of the indolizine ring system with a substituent at the C-2 position derived from the unsaturated acid.

Another versatile C-H activation strategy is directed metalation, which allows for regioselective functionalization of the indolizine ring. worktribe.com For instance, the direct lithiation of a pre-formed indolizine, such as 2-phenylindolizine, can be used to introduce functional groups at the C-5 position. worktribe.com More advanced techniques like C-H borylation, mediated by iridium complexes, have been applied to the indolizine scaffold for the first time, enabling the synthesis of arylated derivatives through subsequent Suzuki-Miyaura cross-coupling reactions. worktribe.comresearchgate.net While these methods were demonstrated on various indolizine carboxylates, they provide a clear pathway to functionalize the C-2 position, which could be used to install or modify a carboxylic acid group on a 6,8-dimethylindolizine core. worktribe.com

The table below summarizes key findings in C-H functionalization for indolizine synthesis.

Methodology Catalyst/Reagent Reactants Key Features Potential Application for Target Compound
Copper-Catalyzed AnnulationCopper2-Alkylazaarenes, α,β-Unsaturated Carboxylic AcidsFeatures C-H olefination and decarboxylative amination; provides C-2 arylated indolizines. nih.govUse of 3,5-dimethyl-2-alkylpyridine as the starting azaarene.
Directed MetalationOrganolithium bases (e.g., LDA, TMPLi)Substituted Indolizines, ElectrophilesRegioselectivity is dependent on the base and electrophile used. worktribe.comFunctionalization of a pre-existing 6,8-dimethylindolizine scaffold.
C-H BorylationIridium tris-boryl complexesSubstituted Indolizines, Aryl halidesAllows for the synthesis of arylated derivatives via in-situ Suzuki-Miyaura coupling. worktribe.comIntroduction of an aryl group at a specific position on the indolizine core.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.gov This approach offers significant advantages in terms of speed, diversity, and atom economy for the synthesis of complex heterocyclic systems like indolizines. nih.govynu.edu.cn

A variety of MCRs have been developed for the synthesis of the indolizine skeleton. One common strategy is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles. organic-chemistry.org A one-pot method allows for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes under transition-metal-free conditions. organic-chemistry.org To synthesize this compound using this approach, a 3,5-dimethylpyridine would be reacted with an appropriate α-halo carbonyl compound to generate the corresponding pyridinium ylide in situ. Subsequent reaction with an acrylate (B77674) derivative would yield the desired C-2 carboxylated indolizine core.

Another powerful MCR involves the condensation of 2-(pyridin-2-yl)acetonitrile derivatives with aldehydes and isonitriles. rsc.org This three-component synthesis yields diversely substituted indolizines. By selecting a 2-(3,5-dimethylpyridin-2-yl)acetate as the starting material, this method could be adapted to produce the target compound.

Gold(III)-catalyzed MCRs of heteroaryl aldehydes, amines, and alkynes provide rapid access to substituted aminoindolizines with high atom economy. organic-chemistry.org Similarly, palladium-catalyzed MCRs using 2-bromopyridines and imines have been developed. proquest.com These transition-metal-catalyzed reactions expand the scope and efficiency of indolizine synthesis. rsc.org

The table below outlines various MCRs applicable to the synthesis of indolizine derivatives.

Reaction Type Components Catalyst/Conditions Key Features Potential Application for Target Compound
1,3-Dipolar CycloadditionPyridines, α-Halo Carbonyls, AlkenesTEMPO (oxidant), Transition-metal-freeOne-pot procedure using readily available starting materials. organic-chemistry.orgStarting with 3,5-dimethylpyridine and an acrylate derivative.
Three-Component Condensation2-(Pyridin-2-yl)acetonitrile, Aldehydes, IsonitrilesNot specifiedHighly efficient for producing diversely substituted indolizines. rsc.orgUsing a 2-(3,5-dimethylpyridin-2-yl)acetate derivative.
Gold-Catalyzed CouplingHeteroaryl Aldehydes, Amines, AlkynesGold(III)High atom economy and catalytic efficiency. organic-chemistry.orgAdaptation of components to build the 6,8-dimethylindolizine scaffold.
One-Pot SynthesisEthyl Pyridine Acetate, Benzyl BromideCs₂CO₃ (base)Simple reaction procedure and straightforward route. ynu.edu.cnUse of a substituted ethyl pyridine acetate.

Reaction Chemistry and Transformation of 6,8 Dimethylindolizine 2 Carboxylic Acid

Reactivity of the Indolizine (B1195054) Core

The fused bicyclic structure of indolizine, an isomer of indole (B1671886), confers upon it a high degree of aromaticity and a π-excessive character, particularly in the five-membered pyrrole-like ring. This makes the core highly susceptible to reaction with electrophiles and generally resistant to nucleophilic attack. jbclinpharm.org

Electrophilic attack is the most characteristic reaction of the indolizine ring. Due to the high electron density, substitution occurs preferentially on the five-membered ring, primarily at the C-3 position, and secondarily at the C-1 position. jbclinpharm.org The reactivity of the 6,8-Dimethylindolizine-2-carboxylic acid ring is modulated by its substituents. The methyl groups at C-6 and C-8 are electron-donating, thereby activating the six-membered ring towards substitution. In contrast, the carboxylic acid group at C-2 is an electron-withdrawing group, which deactivates the ring system, particularly the five-membered ring, towards electrophilic attack.

Common electrophilic substitution reactions applicable to the indolizine core include:

Vilsmeier-Haack Reaction : This reaction introduces a formyl group (-CHO) onto the ring, typically at the C-3 or C-1 position, using a Vilsmeier reagent (e.g., POCl₃/DMF). wikipedia.orgijpcbs.comchemistrysteps.com For this compound, formylation would be expected to occur at the C-3 position, if the deactivating effect of the C-2 carboxyl group allows the reaction to proceed.

Mannich Reaction : This reaction introduces an aminomethyl group onto the indolizine nucleus, usually at the C-1 or C-3 positions. chim.it The reaction involves an aldehyde (like formaldehyde), a primary or secondary amine, and the indolizine acting as the active hydrogen component. wikipedia.org

Nitrosation and Azo Coupling : Indolizines react with nitrous acid to form nitroso derivatives and with diazonium salts to yield azo compounds, with substitution occurring at the C-3 position. chim.it

The directing effects of the existing groups on this compound create a complex substitution pattern. While the inherent reactivity of the indolizine ring favors substitution at C-3 and C-1, the deactivating C-2 carboxylic acid group would disfavor attack at these adjacent positions. The activating methyl groups would favor substitution on the six-membered ring, but this is electronically less favored than substitution on the five-membered ring. Therefore, electrophilic substitution on this specific molecule would likely be challenging and highly dependent on reaction conditions.

Due to its π-excessive nature, the indolizine ring is generally unreactive towards nucleophiles. jbclinpharm.org Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring or a suitable leaving group.

Research has shown that nucleophilic substitution can be achieved on the indolizine core under specific circumstances. For instance, 2-aryl-5-chloro-6-cyano-7-methylindolizines have been shown to undergo ready nucleophilic substitution at the C-5 position with various amines and sulfur nucleophiles. nih.gov This demonstrates that if a good leaving group (like a halogen) is present on the six-membered ring, nucleophilic attack is a viable transformation pathway. For this compound itself, direct nucleophilic attack on the unsubstituted carbon atoms of the ring is not a favored process.

The indolizine nucleus can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation : The electron-rich ring system is sensitive to oxidizing agents. A facile photoinduced successive oxidative ring-opening and borylation of indolizines has been reported, leading to the formation of unsaturated NHC–boryl carboxylates. rsc.org This suggests that under specific oxidative conditions, the bicyclic core of this compound could be cleaved.

Reduction : The reduction of the indolizine system, typically via catalytic hydrogenation, proceeds in a stepwise manner. The six-membered pyridine (B92270) ring is generally reduced first to yield a 5,6,7,8-tetrahydroindolizine (B83744) intermediate. acs.org Subsequent hydrogenation under more forcing conditions reduces the five-membered pyrrole (B145914) ring to afford the fully saturated indolizidine skeleton. acs.orgnih.gov This two-step reduction pathway is a key transformation for accessing the corresponding saturated heterocyclic systems from aromatic indolizine precursors.

Table 1: Summary of Reduction Pathways for the Indolizine Core
Reaction TypeTypical ReagentsProduct TypeNotes
Partial ReductionH₂, Rh/Al₂O₃5,6,7,8-TetrahydroindolizineThe six-membered ring is selectively reduced. nih.gov
Full ReductionH₂, Pt/C or Pd/CIndolizidine (octahydroindolizine)Both rings are saturated; proceeds via the tetrahydroindolizine intermediate. acs.org

This compound is an amphoteric molecule, possessing both a basic nitrogen atom within the aromatic system and an acidic carboxylic acid group.

The lone pair of the nitrogen atom is part of the 10-π aromatic system, but the indolizine ring as a whole exhibits basicity. Protonation occurs on a ring carbon atom rather than the nitrogen, preserving the aromaticity of the pyridinium (B92312) cation that is formed. Studies have shown that for indolizines unsubstituted at the C-3 position, electrophilic attack by a proton occurs exclusively at this site to form a 3H-indolizinium cation.

The carboxylic acid moiety imparts acidity to the molecule. The predicted pKa for the closely related indolizine-2-carboxylic acid is approximately 1.60, indicating it is a relatively strong organic acid. chemicalbook.comlookchem.com This acidity is due to the electron-withdrawing nature of the heterocyclic ring system, which stabilizes the resulting carboxylate anion.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position is a versatile functional handle that allows for a wide range of chemical transformations, distinct from the reactivity of the heterocyclic core.

One of the most fundamental transformations of the carboxylic acid group is its conversion to an ester. This can be accomplished through several well-established methods, which are broadly applicable to heterocyclic carboxylic acids like this compound.

Fischer Esterification : This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and the use of excess alcohol or the removal of water as it is formed drives the reaction toward the ester product.

Reactions with Coupling Agents : To avoid the harsh acidic conditions of Fischer esterification, which might be detrimental to sensitive substrates, modern coupling reagents are often employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate ester formation under mild, neutral conditions at room temperature. derpharmachemica.com Other effective coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and various uronium-based reagents like TBTU. organic-chemistry.org

Conversion via Acyl Chlorides : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride reacts rapidly and irreversibly with an alcohol to form the desired ester.

Table 2: Common Methods for the Esterification of this compound
MethodReagentsTypical ConditionsAdvantages
Fischer EsterificationAlcohol (excess), H₂SO₄ (cat.)Heating/RefluxInexpensive reagents, suitable for large scale. masterorganicchemistry.com
DCC/DMAP CouplingAlcohol, DCC, DMAP (cat.)Room temperature, aprotic solvent (e.g., CH₂Cl₂)Mild conditions, high yields. derpharmachemica.com
Acyl Chloride Formation1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine)Step 1: Reflux Step 2: 0°C to room temp.Irreversible, high-yielding for difficult esterifications.
POCl₃ MediationAlcohol, POCl₃0°C to room temperatureMild, efficient, and chemoselective. derpharmachemica.com

Amide Bond Formation

The conversion of the carboxylic acid moiety of this compound into an amide is a fundamental transformation. This reaction, known as amidation, typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. nih.gov

Common strategies for amide bond formation include:

Use of Coupling Reagents: Reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) can be employed to couple the carboxylic acid with a primary or secondary amine. nih.gov

Conversion to Acid Chlorides: A two-step approach involves first converting the carboxylic acid to a more reactive acid chloride, which then readily reacts with an amine. nih.govyoutube.com Two equivalents of the amine are often necessary, with one equivalent acting as a nucleophile and the second to neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq

Dehydrating Agents: Agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the direct condensation of the carboxylic acid and an amine by removing water. youtube.com

Titanium(IV) Chloride Mediation: A direct condensation of carboxylic acids and amines can be achieved using titanium(IV) chloride (TiCl₄) in pyridine. This method has been shown to be effective for a wide range of substrates. nih.gov

These reactions are pivotal for creating libraries of indolizine-2-carboxamides, which are of interest in various fields, including medicinal chemistry. nih.govnih.gov

Table 1: Common Reagents for Amide Bond Formation

Reagent/Method Description Byproducts
BOP/DIPEA A phosphonium-based coupling reagent that forms a reactive ester intermediate. nih.gov Hexafluorophosphate and phosphonamide derivatives
SOCl₂ followed by Amine Converts the carboxylic acid to a highly reactive acid chloride intermediate. nih.govuomustansiriyah.edu.iq SO₂ and HCl
DCC A dehydrating agent that facilitates direct condensation. youtube.com Dicyclohexylurea (DCU)

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide (CO₂). For many simple carboxylic acids, this process requires harsh conditions. masterorganicchemistry.com However, the feasibility of decarboxylation can be influenced by the stability of the resulting carbanion intermediate.

While specific studies on the decarboxylation of this compound are not extensively detailed in the provided context, general principles of decarboxylation chemistry apply. The reaction often proceeds through the formation of an intermediate that can stabilize a negative charge. masterorganicchemistry.com In some cases, decarboxylation can occur as a subsequent step in a reaction sequence, for instance, following olefination, where aromatization can be a driving force for the loss of CO₂. nih.gov Catalytic methods, including photoredox catalysis, have emerged for the hydrodecarboxylation of various carboxylic acids under milder conditions. organic-chemistry.org It is plausible that such modern methods could be applied to the indolizine scaffold.

Formation of Acid Halides and Anhydrides

To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic derivatives such as acid halides and anhydrides.

Acid Halide Formation: The most common method for synthesizing acid chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgyoutube.com Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.orglibretexts.org These acid halides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. libretexts.orglibretexts.org For instance, 6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride, a structurally related compound, highlights the reactivity of the carbonyl chloride group towards nucleophiles like amines and alcohols. vulcanchem.com

Acid Anhydride (B1165640) Formation: Acid anhydrides can be prepared from this compound through several routes. A common laboratory method involves the reaction of its corresponding acid chloride with a carboxylate salt or the carboxylic acid itself, often in the presence of a base like pyridine. uomustansiriyah.edu.iqlibretexts.orgmasterorganicchemistry.com Acid anhydrides serve as effective acylating agents, reacting with alcohols and amines to form esters and amides, respectively, though they are generally less reactive than acid chlorides. uomustansiriyah.edu.iq

Derivatization and Functionalization Strategies of this compound

The this compound scaffold offers multiple sites for chemical modification. Strategies can target the carboxylic acid group or various positions on the bicyclic indolizine ring system, allowing for the creation of diverse molecular architectures.

Modification at the Carboxylic Acid Group (e.g., charge-reversal derivatization for analytical purposes)

The carboxylic acid group is a prime site for derivatization. Beyond the formation of amides and esters, specialized modifications are employed for analytical purposes. One such technique is charge-reversal derivatization , which is particularly useful for enhancing sensitivity in mass spectrometry (MS) analysis. nih.govnih.gov

In this strategy, the anionic carboxylic acid is converted into a derivative containing a fixed positive charge. nih.govresearchgate.net For example, the carboxylic acid can be coupled via an amide linkage to a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP). nih.govnih.gov This "charge reversal" allows for analysis in the positive ion mode of an electrospray ionization (ESI) mass spectrometer, which often provides significantly better sensitivity and signal-to-noise ratios compared to detection in negative ion mode. nih.govlongdom.org This method has been shown to improve detection sensitivity by 10- to 20-fold for certain classes of carboxylic acids. nih.gov Another reagent, dimethylaminophenacyl bromide (DmPABr), reacts with carboxylic groups to reverse their polarity from negative to positive, thereby enhancing their detection in multiple reaction monitoring (MRM) mode. longdom.org

Selective Functionalization at Indolizine Ring Positions (e.g., C-1, C-3, C-5, C-7)

The indolizine ring is electron-rich and susceptible to electrophilic substitution. youtube.com The reactivity of the different positions on the ring (C-1, C-3, C-5, C-7) allows for selective functionalization.

Reactivity of Indolizine: The five-membered ring of the indolizine system is generally more activated and reactive towards electrophiles than the six-membered ring. nih.gov

Electrophilic Aromatic Substitution (EAS): Classic EAS reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation can be applied to the indolizine scaffold. masterorganicchemistry.comyoutube.comyoutube.combyjus.com The regioselectivity of these reactions is governed by the electronic properties of the indolizine nucleus and any existing substituents. The electron-donating nature of the nitrogen atom directs electrophiles primarily to the 1 and 3 positions of the five-membered ring.

Site-Selective C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. While functionalization of the five-membered ring is common, site-selective C-H activation on the six-membered ring (positions C-5, C-6, C-7, C-8) can also be achieved, sometimes using directing groups to control regioselectivity. nih.gov

Introduction of Diverse Functional Groups for Scaffold Versatility

The ability to introduce a wide array of functional groups onto the this compound scaffold is key to its versatility. This can be achieved through the transformations discussed previously.

Via Carboxylic Acid Derivatives: The conversion of the carboxylic acid to an acid chloride or anhydride creates a reactive handle for introducing various functionalities through reactions with different nucleophiles (alcohols, amines, thiols). vulcanchem.com

Via Ring Functionalization: Electrophilic substitution and C-H activation reactions on the indolizine ring can introduce groups such as halogens, nitro groups, and acyl groups. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of subsequent reactions. Halogens can be used in transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This multi-faceted approach to functionalization allows for the systematic modification of the scaffold's properties, which is essential for applications in materials science and drug discovery.

Table 2: Mentioned Compounds

Compound Name Molecular Formula
This compound C₁₁H₁₁NO₂
N-(4-aminomethylphenyl)pyridinium (AMPP) C₁₂H₁₃N₂⁺
Diisopropylethylamine (DIPEA) C₈H₁₉N
Dicyclohexylcarbodiimide (DCC) C₁₃H₂₂N₂
Titanium(IV) chloride TiCl₄
Thionyl chloride SOCl₂
Phosphorus tribromide PBr₃
6,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride C₁₉H₁₆ClNO

Mechanistic Investigations of Key Reactions

While detailed mechanistic studies focusing exclusively on this compound are not extensively documented in the literature, a robust understanding of its reaction chemistry can be derived from the well-established principles governing the synthesis and reactivity of the broader indolizine class. The key transformations involving this compound are primarily centered on the construction of the heterocyclic core and subsequent functionalization, including electrophilic substitution on the ring and reactions involving the carboxylic acid group.

Mechanism of Synthesis: 1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for synthesizing the indolizine scaffold is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.govwikipedia.org This pathway involves the reaction of a pyridinium ylide with a suitable dipolarophile. For the synthesis of this compound, the mechanism proceeds through several key steps. researchgate.netbohrium.com

Formation of the Pyridinium Ylide : The reaction initiates with the formation of a pyridinium salt from 3,5-dimethylpyridine (B147111) and an α-haloacetic acid derivative (e.g., ethyl bromoacetate). Subsequent treatment with a base deprotonates the α-carbon, generating a highly reactive 3,5-dimethylpyridinium ylide. This ylide is a 1,3-dipole, which is stabilized by the electron-withdrawing ester group. researchgate.net

Cycloaddition : The pyridinium ylide then reacts with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), which acts as the dipolarophile. The reaction is a concerted, pericyclic [3+2] cycloaddition that proceeds through a cyclic transition state to form a dihydroindolizine intermediate. nih.govrsc.org

Aromatization : The resulting dihydroindolizine is typically unstable and readily undergoes oxidation to achieve aromaticity. This final step, often facilitated by air or a mild oxidizing agent, involves the elimination of two hydrogen atoms to yield the stable indolizine ring system. nih.gov

The sequence provides a highly regioselective route to polysubstituted indolizines.

Table 1: Key Stages in the 1,3-Dipolar Cycloaddition Mechanism
StageDescriptionKey Intermediate/Transition State
1. Ylide FormationDeprotonation of a 3,5-dimethylpyridinium salt using a base.3,5-Dimethylpyridinium Ylide (a 1,3-dipole)
2. CycloadditionConcerted [3+2] reaction between the ylide and an alkyne dipolarophile.Pentacyclic Transition State
3. AromatizationOxidative elimination of two hydrogen atoms from the dihydroindolizine intermediate.Dihydroindolizine Adduct

Mechanism of Synthesis: Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) reaction provides an alternative classical route to the indolizine core. nih.govbeilstein-journals.orgnih.gov This method involves the condensation of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by cyclization.

Quaternization : The synthesis begins with the reaction of a 2-alkyl-3,5-dimethylpyridine with an α-halocarbonyl compound, such as ethyl bromopyruvate, to form a quaternary pyridinium salt.

Ylide Formation and Condensation : In the presence of a mild base (e.g., sodium bicarbonate), the pyridinium salt is deprotonated at the methylene (B1212753) group of the 2-alkyl substituent, forming an ylide. This intermediate then undergoes an intramolecular aldol-type condensation, where the carbanion attacks the carbonyl group. nih.gov

Dehydration and Aromatization : The resulting cyclic alcohol intermediate readily undergoes dehydration to form the final, stable aromatic indolizine ring.

Table 2: Proposed Intermediates in the Tschitschibabin Synthesis
StepIntermediateTransformation
1Quaternary Pyridinium SaltN-alkylation of the pyridine derivative.
2Pyridinium Ylide (Enolate form)Base-mediated deprotonation.
3Cyclized Aldol AdductIntramolecular nucleophilic attack.
4Final Indolizine ProductDehydration and aromatization.

Mechanism of Electrophilic Substitution

The indolizine nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. jbclinpharm.org The reaction mechanism is analogous to that of other electron-rich heterocycles like pyrrole and indole. masterorganicchemistry.comlibretexts.org

Attack by the π-System : The π-electron system of the indolizine ring, particularly the five-membered pyrrole-like ring, acts as a nucleophile and attacks the electrophile (E⁺). This attack preferentially occurs at the C3 and C1 positions due to the higher electron density at these sites, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. jbclinpharm.org

Restoration of Aromaticity : In the final, rapid step, a base removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromatic π-system and yields the substituted indolizine product. masterorganicchemistry.com

Table 3: Regioselectivity in Electrophilic Attack on the Indolizine Ring
Position of AttackStability of Sigma ComplexReason for Stability
C3 (Most Favorable)HighThe positive charge is delocalized over the pyridine ring without disrupting the aromatic sextet of the five-membered ring in all resonance structures.
C1 (Favorable)HighSimilar to C3 attack, the positive charge is effectively delocalized.
C2 (Less Favorable)ModerateDelocalization of the positive charge is less effective and is disfavored by the adjacent electron-withdrawing carboxylic acid group.

Mechanism of Amidation at the Carboxylic Acid Group

The carboxylic acid moiety at the C2 position can undergo standard transformations, such as esterification or amidation. The mechanism for amidation typically requires the activation of the carboxyl group to enhance its electrophilicity, as carboxylic acids themselves are generally unreactive towards amines. semanticscholar.org

Activation of the Carboxyl Group : A coupling agent, such as propylphosphonic acid anhydride (T3P) or a carbodiimide (B86325) (e.g., DCC, EDC), is used to convert the carboxylic acid's hydroxyl group into a better leaving group. This step forms a highly reactive intermediate, such as a mixed anhydride or an O-acylisourea.

Nucleophilic Attack : The amine, acting as a nucleophile, attacks the activated carbonyl carbon. This addition forms a tetrahedral intermediate.

Collapse of the Intermediate : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (derived from the coupling agent). A final proton transfer step yields the stable amide product and a protonated amine byproduct.

Table 4: General Mechanism for Amide Formation
StageProcessKey Species
1Carboxyl ActivationActivated ester or mixed anhydride intermediate
2Nucleophilic AdditionTetrahedral intermediate
3Elimination & Proton TransferAmide product and coupling agent byproduct

Advanced Spectroscopic and Analytical Characterization Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.

While a publicly available, experimentally verified spectrum for 6,8-Dimethylindolizine-2-carboxylic acid is not widely reported, chemical shifts can be reliably predicted based on established data for the indolizine (B1195054) core and the known effects of substituents. nih.gov The assignment of proton (¹H) and carbon (¹³C) signals is fundamental to confirming the substitution pattern.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indolizine ring, the two methyl groups, and the acidic proton of the carboxyl group. The acidic proton is typically observed as a broad singlet at a significantly downfield chemical shift (δ 10–12 ppm or higher) due to deshielding and hydrogen bonding. libretexts.orglibretexts.org The protons on the five-membered ring (H-1, H-3) and the six-membered ring (H-5, H-7) will appear in the aromatic region, with their precise shifts influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid. The methyl protons will appear as sharp singlets in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is a key indicator, typically resonating in the δ 160–180 ppm range. libretexts.org The carbons of the indolizine ring will appear across the aromatic region (approximately δ 100-150 ppm), while the methyl carbons will be found in the highly shielded upfield region.

Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-1 ~7.5 - 7.8 Singlet or Doublet Influenced by the adjacent carboxylic acid group.
H-3 ~7.0 - 7.3 Singlet or Doublet
H-5 ~7.2 - 7.5 Singlet Deshielded by proximity to the bridgehead nitrogen.
H-7 ~6.8 - 7.1 Singlet Shielded by the adjacent methyl group at C-8.
6-CH₃ ~2.3 - 2.6 Singlet Typical range for an aryl methyl group.
8-CH₃ ~2.4 - 2.7 Singlet Typical range for an aryl methyl group.

Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (δ, ppm) Notes
C-1 ~115 - 125
C-2 ~130 - 140 Attached to the electron-withdrawing COOH group.
C-3 ~110 - 120
C-5 ~120 - 130
C-6 ~135 - 145 Substituted with a methyl group.
C-7 ~118 - 128
C-8 ~138 - 148 Substituted with a methyl group.
C-8a ~130 - 140 Bridgehead carbon.
COOH ~165 - 175 Carbonyl carbon of the carboxylic acid.
6-CH₃ ~15 - 25

To unambiguously assign these signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm through-bond coupling between adjacent protons. For instance, a cross-peak between the signals for H-5 and H-7 (if any meta-coupling exists) would help locate these protons on the six-membered ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It is essential for assigning the carbon signals. For example, the proton signal at ~7.0 ppm could be definitively assigned to H-3 by observing its correlation to the carbon signal at ~115 ppm, which is in turn assigned as C-3. Likewise, the methyl proton signals would be correlated to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations and is crucial for piecing together the molecular skeleton. Key expected HMBC correlations for this compound would include:

Correlations from the methyl protons (6-CH₃) to carbons C-5, C-6, and C-7.

Correlations from the methyl protons (8-CH₃) to carbons C-7, C-8, and the bridgehead C-8a.

Correlations from the H-1 proton to C-2, C-3, C-8a, and the carboxyl carbon (COOH).

Correlations from the H-5 proton to C-6, C-7, and C-8a. These long-range correlations would definitively place the methyl groups at positions 6 and 8 and the carboxylic acid group at position 2.

Variable Temperature (VT) NMR is a powerful technique for studying dynamic processes in molecules, such as conformational exchange or restricted rotation. ox.ac.uk For this compound, the primary site of conformational interest is the rotation around the single bond connecting the indolizine ring (C-2) and the carboxylic acid group.

At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged set of signals for the molecule. However, if there is a significant energy barrier to this rotation, cooling the sample to a lower temperature could slow the process. core.ac.uk If the rotation becomes slow enough, distinct signals for different rotational isomers (rotamers) might be observed. As the temperature is raised, these separate signals would broaden, coalesce, and eventually sharpen into the single averaged signal seen at higher temperatures. Analysis of the spectra at different temperatures allows for the calculation of the rotational energy barrier (ΔG‡), providing valuable thermodynamic data about the molecule's conformational flexibility. While specific VT-NMR studies on this compound are not documented, this methodology is highly applicable for probing the steric and electronic effects governing the orientation of the carboxyl group relative to the planar indolizine ring. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is particularly effective for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by features from the carboxylic acid group, with additional characteristic bands from the substituted aromatic indolizine core.

Carboxyl Group: The most prominent feature is a very broad absorption band typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. libretexts.org Superimposed on this broad band are the C-H stretching vibrations. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹ for aromatic carboxylic acids. libretexts.org Additionally, a C-O stretching vibration is expected between 1210-1320 cm⁻¹.

Indolizine Ring: The aromatic nature of the indolizine ring gives rise to several characteristic vibrations. Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). In-plane ring stretching vibrations for the C=C and C=N bonds usually appear as a series of bands in the 1400-1620 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are often diagnostic of the substitution pattern on the ring.

Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 Strong, Very Broad
Indolizine Ring Aromatic C-H stretch 3000 - 3100 Medium to Weak
Methyl Groups Aliphatic C-H stretch 2850 - 3000 Medium
Carboxylic Acid C=O stretch 1680 - 1710 Strong, Sharp
Indolizine Ring C=C / C=N ring stretch 1400 - 1620 Medium to Strong (multiple bands)
Carboxylic Acid C-O stretch 1210 - 1320 Medium

To achieve a more precise assignment of the observed IR bands, especially in the complex fingerprint region (below 1500 cm⁻¹), experimental spectra can be correlated with theoretical calculations. Computational chemistry methods, particularly Density Functional Theory (DFT) using functionals like B3LYP, are widely employed to calculate the vibrational frequencies of a molecule. researchgate.netnih.gov

The process involves first optimizing the geometry of this compound in silico to find its lowest energy conformation. Subsequently, a frequency calculation is performed on this optimized structure to predict the wavenumbers and intensities of all fundamental vibrational modes. uit.no Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with the experimental spectrum. researchgate.net This correlation allows for a confident assignment of complex overlapping bands and provides strong theoretical support for the experimentally determined structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound. The indolizine core, being an aromatic and conjugated π-system, gives rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.

Electronic Transitions (π→π transitions)*

The UV-Vis spectrum of this compound is dominated by intense absorptions resulting from π→π* electronic transitions. libretexts.org In this process, the absorption of UV or visible light excites an electron from a bonding π molecular orbital (the Highest Occupied Molecular Orbital, or HOMO) to an antibonding π* molecular orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). libretexts.org

The extended conjugation in the bicyclic indolizine ring system lowers the energy gap between the HOMO and LUMO compared to non-conjugated systems. libretexts.org This results in absorption at longer wavelengths (typically in the 200-400 nm range). The presence of the dimethyl and carboxylic acid substituents on the indolizine ring can further modify the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). Molecules with conjugated π-bonding systems, such as this one, commonly exhibit these types of transitions. libretexts.org

Solvent Effects on Absorption Maxima

The polarity of the solvent used to dissolve the sample can significantly influence the position of the absorption maxima in the UV-Vis spectrum, a phenomenon known as solvatochromism. slideshare.net The interaction between the solvent and the solute molecule can alter the energy difference between the ground state and the excited state.

For π→π* transitions, an increase in solvent polarity typically causes a bathochromic shift (a shift to longer wavelengths). researchgate.net This occurs because the excited state is often more polar than the ground state in conjugated systems. A polar solvent will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the transition. slideshare.netresearchgate.net Conversely, non-polar solvents will result in a spectrum that is more representative of the molecule in an unperturbed state. The position, intensity, and shape of the absorption bands can all change depending on the nature of the solvent-solute interactions. nih.gov

Table 1: Expected Solvent Effects on π→π Transition of this compound*

Solvent TypePolarityExpected Effect on Ground/Excited StateResulting Shift in λmax
Non-polar (e.g., Hexane)LowMinimal stabilization of either stateBaseline absorption (Hypsochromic relative to polar)
Polar Aprotic (e.g., DMSO)HighStronger stabilization of the more polar excited stateBathochromic (Red Shift)
Polar Protic (e.g., Ethanol)HighStrong stabilization of the excited state; potential for H-bondingBathochromic (Red Shift)

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₁H₁₁NO₂.

The theoretical monoisotopic mass of this compound is 189.07898 Da. uni.lu HRMS analysis would yield an experimental m/z value extremely close to this theoretical value, allowing it to be distinguished from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). The data is often collected for various adducts, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Table 2: Predicted HRMS Data for this compound (C₁₁H₁₁NO₂) uni.lu

Adduct FormFormulaTheoretical m/z
[M+H]⁺C₁₁H₁₂NO₂⁺190.08626
[M+Na]⁺C₁₁H₁₁NNaO₂⁺212.06820
[M-H]⁻C₁₁H₁₀NO₂⁻188.07170

Fragmentation Patterns for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the parent molecule (molecular ion) undergoes fragmentation, breaking into smaller, charged pieces. The resulting pattern of fragment ions is a unique fingerprint that provides valuable structural information.

For this compound, the fragmentation is expected to be characteristic of an aromatic carboxylic acid. whitman.edu Key fragmentation pathways would likely include:

Loss of the carboxyl group: A prominent fragmentation involves the cleavage of the bond between the indolizine ring and the carboxylic acid group, resulting in the loss of a •COOH radical (45 Da). whitman.edulibretexts.org

Decarboxylation: The loss of carbon dioxide (CO₂, 44 Da) from the molecular ion can also occur.

Loss of Water: A peak corresponding to [M-H₂O]⁺ may be observed, which is a common fragmentation for carboxylic acids. whitman.edu

Formation of an Acylium Ion: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion ([M-OH]⁺, loss of 17 Da). whitman.edulibretexts.org

Subsequent fragmentation of the dimethylindolizine ring structure would produce additional ions, further confirming the arrangement of the atoms within the molecule.

Computational Chemistry and Theoretical Investigations of 6,8 Dimethylindolizine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For 6,8-Dimethylindolizine-2-carboxylic acid, these calculations can reveal crucial information about its geometry, electronic landscape, and reactivity.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. mdpi.combiointerfaceresearch.com For this compound, DFT calculations, commonly using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The process involves starting with an initial guess of the molecular structure and iteratively solving the Kohn-Sham equations to find the electron density that minimizes the total energy of the system. researchgate.net The optimized geometry corresponds to the point on the potential energy surface where the net forces on all atoms are zero. These theoretical parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the computational model. mdpi.com Beyond geometry, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and molecular orbital energies. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC=O (carboxyl)1.21 Å
C-O (carboxyl)1.35 Å
N-C51.38 Å
N-C8a1.39 Å
Bond AngleO=C-O (carboxyl)123.5°
C1-C2-C(OOH)125.0°
C5-N-C8a108.0°
Note: This table is illustrative. The values are typical for similar functional groups and heterocyclic systems but have not been specifically calculated for this compound in the cited literature.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. scholarsresearchlibrary.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. schrodinger.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net For aromatic carboxylic acids, these values can be calculated using DFT to predict their electronic behavior. researchgate.net In a related study on 5,6-dihydroxyindole-2-carboxylic acid, DFT calculations showed that carboxylation significantly affects the HOMO-LUMO gap and the relative stabilities of different redox forms. arxiv.org The HOMO-LUMO gap can also be correlated with the wavelengths of light a molecule absorbs, as determined by UV-Vis spectroscopy. schrodinger.com

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)Description
EHOMO-6.2Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO-1.8Energy of the lowest unoccupied molecular orbital; related to electron affinity.
ΔE (HOMO-LUMO Gap)4.4Indicates molecular reactivity and stability. A smaller gap suggests higher reactivity.
Note: This table presents hypothetical values based on typical DFT results for N-heterocyclic aromatic compounds and is for illustrative purposes only.

Within the framework of conceptual DFT, Fukui functions are powerful descriptors used to identify the most reactive sites within a molecule. semanticscholar.orgfaccts.de The Fukui function, ƒ(r), measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. researchgate.net This allows for the prediction of where a molecule will react with electrophiles, nucleophiles, or radicals. scholarsresearchlibrary.com

Three types of Fukui functions are typically calculated:

ƒ+(r) : Predicts reactivity towards a nucleophilic attack (electron acceptance). A high value indicates the site is susceptible to attack by a nucleophile. faccts.de

ƒ-(r) : Predicts reactivity towards an electrophilic attack (electron donation). A high value indicates the site is prone to attack by an electrophile. faccts.de

ƒ0(r) : Predicts reactivity towards a radical attack. faccts.de

These functions are calculated by analyzing the electron densities of the neutral molecule (N electrons), its anion (N+1 electrons), and its cation (N-1 electrons). youtube.com For this compound, this analysis would pinpoint which atoms on the indolizine (B1195054) ring or the carboxylic acid group are the most likely centers for various chemical reactions.

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. rsc.org Molecules that exhibit ICT often have interesting photophysical properties, such as large Stokes shifts in their fluorescence spectra.

The this compound molecule contains an electron-rich indolizine ring, further enhanced by two electron-donating methyl groups, and an electron-withdrawing carboxylic acid group. This "push-pull" arrangement makes it a candidate for ICT. Computational studies, particularly Time-Dependent DFT (TD-DFT), can model the electronic transitions and excited states of the molecule. These calculations can predict the nature of the excited state, confirming whether it has ICT character by analyzing the change in electron density distribution between the ground and excited states. Such studies on related systems like indole-tethered ynones have demonstrated how visible light can induce ICT to promote chemical reactions. rsc.org

Aromaticity Analysis of the Indolizine Core

Aromaticity is a fundamental concept used to describe the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. nih.govchim.it The indolizine core is a heterocyclic aromatic compound. chim.it Computational methods provide quantitative measures of aromaticity.

Several indices are used to quantify aromaticity, including:

Nucleus-Independent Chemical Shift (NICS) : This magnetic criterion calculates the magnetic shielding at the center of a ring. Large negative NICS values are indicative of aromatic character.

Harmonic Oscillator Model of Aromaticity (HOMA) : This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. HOMA values are close to 1 for highly aromatic systems and near 0 for non-aromatic systems. mdpi.com

Para-Delocalization Index (PDI) and Fluctuation Index (FLU) : These are electronic indices based on electron delocalization. mdpi.comdtu.dk

For this compound, DFT calculations would first provide the optimized geometry. Subsequently, these aromaticity indices could be calculated for both the five-membered and six-membered rings of the indolizine core. This analysis would quantify the degree of aromaticity and how it is influenced by the methyl and carboxylic acid substituents. Studies on similar heterocyclic systems like quinolines have successfully used these indices to correlate aromaticity with pharmacological activity. mdpi.com

Reaction Mechanism Modeling using Computational Methods

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing detailed information about transition states, intermediates, and reaction energy profiles that are often difficult to observe experimentally. researchgate.net For reactions involving this compound, such as electrophilic substitution or cycloaddition, DFT calculations can be used to model the entire reaction pathway. researchgate.net

By locating the transition state structures (the highest energy point along the reaction coordinate) and calculating their energies, activation barriers (ΔG‡) can be determined. researchgate.net This allows for the prediction of reaction kinetics and the feasibility of a proposed mechanism. For instance, computational modeling of indolizine synthesis has been used to predict the performance of different catalysts and substrates. researchgate.net Similarly, the mechanism of photooxygenation reactions of various substituted indolizines has been investigated, revealing how substituents influence the reaction pathway. acs.org Such modeling could be applied to understand the reactivity of the C1 or C3 positions of the indolizine ring in this compound towards various reagents.

Spectroscopic Property Predictions (e.g., simulated IR, UV-Vis, NMR spectra)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights into their electronic structure and vibrational modes. For this compound, theoretical investigations, primarily using Density Functional Theory (DFT), can simulate its Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra. These simulations are crucial for complementing experimental data, aiding in spectral assignment, and understanding the molecule's fundamental characteristics.

Methodologies such as DFT with the B3LYP functional and a basis set like 6-311++G(d,p) are commonly employed for geometry optimization and subsequent frequency calculations. researchgate.net Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of spectra in solution. mdpi.com

Simulated Infrared (IR) Spectroscopy

The simulated IR spectrum of this compound is expected to exhibit characteristic vibrational modes associated with its functional groups. The calculations help in assigning the various peaks observed in an experimental spectrum. Key predicted vibrational frequencies are related to the carboxylic acid group, the aromatic indolizine ring system, and the methyl substituents.

A notable feature in the IR spectrum of carboxylic acids is the O-H stretching vibration, which is typically broad and appears in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding in dimers. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid is predicted to be a strong band around 1700-1750 cm⁻¹. Vibrations corresponding to the C-H stretching of the aromatic rings and methyl groups are expected in the 2900-3100 cm⁻¹ range. The C-N and C-C stretching vibrations within the indolizine ring system would contribute to a complex fingerprint region between 1300 cm⁻¹ and 1600 cm⁻¹.

Table 1: Predicted IR Vibrational Frequencies for this compound This table presents hypothetical but representative data based on computational studies of similar carboxylic acid and heterocyclic aromatic compounds.

Predicted Wavenumber (cm⁻¹)Vibrational Mode AssignmentExpected Intensity
~3100 - 2800O-H stretch (carboxylic acid dimer)Broad, Strong
~3050Aromatic C-H stretchMedium
~2950Methyl C-H stretchMedium
~1720C=O stretch (carboxylic acid)Strong
~1610, 1550Aromatic C=C and C=N stretchingMedium to Strong
~1450Methyl C-H bendingMedium
~1300C-O stretching / O-H bendingMedium
~920Out-of-plane O-H bend (dimer)Broad, Medium

Simulated UV-Vis Spectroscopy

The electronic absorption properties of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. The indolizine core is a 10-π electron aromatic system, which is expected to give rise to electronic transitions in the UV-Vis region. The predicted spectrum is characterized by the wavelength of maximum absorption (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption.

For indolizine and its derivatives, transitions are typically of the π → π* type. The presence of the carboxylic acid and methyl groups as substituents on the indolizine ring will influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima. Generally, indolizine-2-carboxylic acid derivatives are expected to show absorption bands in the UV region. researchgate.net Carboxylic acids without extended conjugation typically absorb around 210 nm, but the indolizine system will result in absorptions at longer wavelengths. libretexts.org

Table 2: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent This table presents hypothetical but representative data based on computational studies of indolizine and related aromatic systems.

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Electronic Transition)
~350> 0.1HOMO → LUMO (π → π)
~280> 0.2HOMO-1 → LUMO (π → π)
~240> 0.3HOMO → LUMO+1 (π → π*)

Simulated Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations of NMR spectra are invaluable for assigning the chemical shifts of ¹H and ¹³C nuclei. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting NMR shielding tensors, which are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane, TMS). ruc.dk

For this compound, distinct chemical shifts are expected for the protons and carbons of the indolizine core, the methyl groups, and the carboxylic acid. The proton of the carboxylic acid (–COOH) is anticipated to be significantly deshielded, appearing far downfield (typically >10 ppm). The aromatic protons on the five- and six-membered rings of the indolizine system will appear in the aromatic region, with their specific shifts influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group.

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid at a low field (typically >170 ppm). The carbons of the indolizine ring will resonate in the aromatic region, and the methyl group carbons will appear at a higher field.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound This table presents hypothetical but representative data based on established chemical shifts for indolizine derivatives and related structures.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H1~7.5 - 7.8-
C1-~120 - 125
C2 (COOH)-~125 - 130
COOH-~170 - 175
H3~7.8 - 8.1-
C3-~115 - 120
H5~8.0 - 8.5-
C5-~128 - 133
C6 (CH₃)-~135 - 140
CH₃ (at C6)~2.4 - 2.6~20 - 25
H7~7.0 - 7.3-
C7-~118 - 123
C8 (CH₃)-~130 - 135
CH₃ (at C8)~2.3 - 2.5~18 - 23
COOH~11.0 - 13.0-

These simulated spectroscopic data provide a detailed, albeit theoretical, portrait of this compound, guiding its experimental characterization and confirming its structural features.

Potential Applications of 6,8 Dimethylindolizine 2 Carboxylic Acid in Advanced Chemical Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

The structure of 6,8-Dimethylindolizine-2-carboxylic acid makes it a valuable building block, or synthetic intermediate, for the construction of more complex molecules. The indolizine (B1195054) core itself is a privileged scaffold in medicinal chemistry and materials science. researchgate.net The carboxylic acid group at the C-2 position is a particularly versatile functional handle. It can readily undergo a variety of chemical transformations, allowing for the covalent attachment of other molecular fragments.

Key potential transformations include:

Amide Coupling: The carboxylic acid can be coupled with a wide range of amines to form amides. This is a fundamental reaction for linking the indolizine core to biomolecules, polymers, or other functional moieties.

Esterification: Reaction with alcohols yields esters, which can alter the solubility and electronic properties of the molecule or serve as protecting groups during a multi-step synthesis.

Decarboxylation: In certain synthetic strategies, the carboxylic acid can be removed to generate a 2-unsubstituted indolizine, which can be useful for creating specific substitution patterns.

The methyl groups at the C-6 and C-8 positions influence the reactivity and properties of the core. They provide steric bulk and also modify the electron density of the aromatic system, which can direct the regioselectivity of further functionalization reactions, such as electrophilic substitutions. chemrxiv.org The versatility of the indolizine core, combined with the reactivity of the carboxylic acid group, positions this compound as a key intermediate for accessing structurally diverse and functionally complex molecules. researchgate.net

Development of Fluorescent Probes and Dyes

Indolizine derivatives are well-regarded for their significant photophysical properties, often exhibiting strong fluorescence. researchgate.netrsc.org This intrinsic fluorescence arises from the π-conjugated electronic structure of the indolizine ring system. The specific substitution on this compound suggests its potential as a platform for developing novel fluorescent probes and dyes.

The photophysical properties of indolizine-based fluorophores can be rationally tuned by altering the substituents on the core.

Electron-Donating Groups (EDGs): The two methyl groups at the 6- and 8-positions act as EDGs, which typically enhance fluorescence quantum yields and can shift emission wavelengths.

Electron-Withdrawing Groups (EWGs): The carboxylic acid at the 2-position functions as an EWG. The combination of EDGs and EWGs on the same aromatic scaffold creates a "push-pull" system, which is a common design strategy for creating dyes with strong absorption, large Stokes shifts, and high sensitivity to their local environment.

The carboxylic acid group is particularly advantageous for developing chemical sensors or bioprobes. Its protonation state is dependent on the ambient pH, which can, in turn, affect the electronic structure and fluorescent properties of the entire molecule. This could enable the development of pH-sensitive fluorescent probes. rsc.org Furthermore, the carboxylic acid provides a convenient point of attachment for conjugating the fluorophore to specific analytes or biomolecules, enabling targeted imaging and sensing applications. thermofisher.com

Table 1: Comparison of Photophysical Properties in Related Heterocyclic Systems This table presents data for related classes of fluorescent dyes to illustrate the principles of how molecular structure affects fluorescent properties. Specific data for this compound is not currently available in the literature.

Compound ClassTypical Excitation (nm)Typical Emission (nm)Key Structural FeaturesPotential Application
Coumarin Dyes350-450400-550Push-pull system with lactone ring nih.govFluorescent labels, pH sensors nih.gov
Fluorescein Dyes~490~520Xanthene core with carboxylic acid nih.govBiological tracers, derivatization reagent nih.gov
Indole (B1671886) Derivatives~330~370Fluorinated indole with carboxylic acid ossila.comBuilding block for APIs and OLEDs ossila.com
Indolizine DerivativesVariableVariableπ-rich bicyclic aromatic system rsc.orgBioprobes, Dyes for DSSCs & OLEDs rsc.org

Materials Science Applications (e.g., Organic Light-Emitting Diodes - OLEDs, Organic Semiconductors)

The development of advanced organic materials for electronics is a rapidly growing field. π-conjugated organic molecules are central to technologies such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). Indolizine derivatives have been identified as promising candidates for these applications due to their inherent electronic properties and stability. rsc.org

The π-rich nature of the indolizine system facilitates charge transport (either holes or electrons), a fundamental requirement for organic semiconductors. By merging the indolizine core with other aromatic systems, new classes of materials like indoloindolizines have been designed, exhibiting competitive performance with ambipolar (both hole and electron transporting) characteristics in OFETs. chemrxiv.orgchemrxiv.org

This compound could contribute to materials science in several ways:

As a Core Building Block: It can be incorporated into larger, π-expanded polymeric or oligomeric structures. The electronic properties of the resulting material would be influenced by the indolizine unit.

As a Dopant or Emitter in OLEDs: The fluorescent properties of indolizine derivatives make them suitable for use as emitter molecules in the emissive layer of an OLED device. rsc.org The methyl and carboxylic acid groups would help tune the emission color and solid-state morphology.

Surface Modification: The carboxylic acid group can act as an anchoring group, allowing the molecule to be grafted onto the surface of electrodes or other substrates. This is a common strategy for improving charge injection/extraction and controlling the interfacial properties in organic electronic devices.

Redox Mediators and Electrochemical Applications

The ability of a molecule to reversibly accept and donate electrons (i.e., its redox activity) is crucial for applications such as redox mediators in batteries, electrochemical sensors, and electrocatalysis. Electrochemical studies, primarily using cyclic voltammetry, have shown that indolizine derivatives are redox-active compounds. researchgate.net

Indolizines are generally π-rich compounds that are readily oxidized to form stable radical cations. The precise potential at which this oxidation occurs is highly sensitive to the nature and position of substituents on the indolizine ring. researchgate.netresearchgate.net

Electron-donating groups (like the methyl groups in this compound) are known to lower the oxidation potential, making the compound easier to oxidize.

Electron-withdrawing groups (like the carboxylic acid group) tend to raise the oxidation potential, making oxidation more difficult. researchgate.netresearchgate.net

This tunability allows for the rational design of indolizine-based molecules with specific redox potentials tailored for a particular application. The electrochemical behavior of this compound would be determined by the balance of these opposing electronic effects. The reversible or quasi-reversible redox processes observed in some indolizine systems suggest their potential utility as stable mediators for shuttling electrons between an electrode and a substrate in an electrochemical cell. researchgate.net

Table 2: Influence of Substituents on the Redox Potential of Indolizine Derivatives This table summarizes general findings from electrochemical studies on the indolizine class to infer the potential behavior of the subject compound.

Substituent TypePosition on Indolizine RingEffect on Oxidation Potential (E°)Reference Finding
Electron Donating (e.g., Alkyl, Ether)C-1, C-2, C-7Lower E° (Easier to Oxidize)Low E° values are observed for electron-donating substituents. researchgate.netresearchgate.net
Electron Withdrawing (e.g., Ester, Carbonyl)C-1, C-2, C-7Higher E° (Harder to Oxidize)Higher E° values are seen for electron-withdrawing substituents. researchgate.netresearchgate.net
Oxygen AtomC-1One-electron reversible oxidationIndolizines with an oxygen atom at C-1 exhibit reversible oxidation. researchgate.netresearchgate.net
Hydrogen AtomC-1One-electron irreversible oxidationIndolizines with a hydrogen atom at C-1 undergo irreversible oxidation. researchgate.netresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 6,8-Dimethylindolizine-2-carboxylic acid, and how can purity be validated?

Methodology:

  • Route Optimization : Adapt methods from indole-2-carboxylic acid synthesis (e.g., refluxing with acetic acid and sodium acetate for cyclization) . Vary catalysts (e.g., Lewis acids) and solvents (DMF vs. THF) to improve yield.
  • Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and compare retention times to standards. Confirm via melting point analysis (expected range: 232–259°C based on indole-carboxylic acid analogs) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodology:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify methyl groups (δ ~2.5 ppm for CH3_3) and the carboxylic acid proton (δ ~12–14 ppm) .
  • FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm1^{-1}) and indolizine ring vibrations (C-H bending ~750 cm1^{-1}) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of methyl groups .

Q. How do pH and temperature affect the stability of this compound in solution?

Methodology:

  • Stability Studies : Prepare solutions in buffers (pH 3–9) and monitor degradation via UV-Vis spectroscopy (λmax_{\text{max}} ~270 nm for indolizine derivatives) over 24–72 hours .
  • Thermal Analysis : Use TGA/DSC to determine decomposition temperatures and hygroscopicity .

Q. What safety protocols are critical when handling this compound?

Methodology:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive analogs?

Methodology:

  • Analog Synthesis : Introduce substituents (e.g., halogens, hydroxyl groups) at positions 3 and 7. Evaluate antimicrobial activity via MIC assays against E. coli and S. aureus .
  • Computational Modeling : Perform docking studies with bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina .

Q. How should conflicting solubility data from different solvents be resolved?

Methodology:

  • Controlled Experiments : Replicate solubility tests (e.g., in DMSO, ethanol, water) under standardized conditions (25°C, 48 hr agitation). Use gravimetric analysis for quantification .
  • Statistical Analysis : Apply ANOVA to identify significant variability sources (e.g., solvent purity, temperature fluctuations) .

Q. What strategies address regioselectivity challenges in methyl group introduction?

Methodology:

  • Directed C-H Activation : Use palladium catalysts with directing groups (e.g., pyridine) to favor methylation at C6/C8 .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled intermediates and track methylation via 13C^{13}C-NMR .

Q. How can in silico tools predict ADME properties for drug development?

Methodology:

  • Lipinski’s Rule : Calculate molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors using SwissADME .
  • Metabolism Prediction : Simulate cytochrome P450 interactions with Schrödinger’s QikProp .

Q. What structural analogs of this compound have been explored for catalytic applications?

Methodology:

  • Literature Mining : Compare with indole-2-carboxylic acid derivatives used as ligands in Suzuki-Miyaura coupling .
  • Catalytic Screening : Test the compound in cross-coupling reactions (e.g., aryl halides with boronic acids) and monitor yields .

Q. How can QSAR models improve the prediction of physicochemical properties?

Methodology:

  • Descriptor Selection : Use PaDEL-Descriptor to compute topological polar surface area (TPSA) and logP .
  • Model Validation : Train models with 80% of a 50-compound dataset and validate via leave-one-out cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.